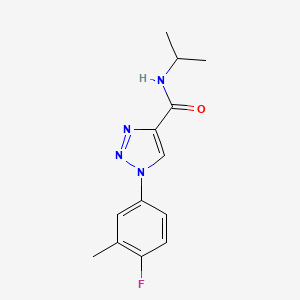
1-(4-fluoro-3-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Fluoro-3-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 4-fluoro-3-methylphenyl group at the 1-position and a propan-2-yl (isopropyl) carboxamide moiety at the 4-position. The fluorine atom and methyl group on the aryl ring likely enhance metabolic stability and modulate electronic properties, while the isopropyl group on the carboxamide contributes to hydrophobic interactions and solubility profiles .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-8(2)15-13(19)12-7-18(17-16-12)10-4-5-11(14)9(3)6-10/h4-8H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWRCYQSOGADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Group
The title compound’s isopropyl carboxamide group distinguishes it from analogs with bulkier or more polar substituents:
- Compound I (ZIPSEY): Features a (S)-1-hydroxy-3-phenylpropan-2-yl group, introducing a chiral center and hydroxyl group, which may enhance hydrogen bonding but reduce lipophilicity compared to the isopropyl group .
- Compound II (LELHOB): Contains a (3-phenyl-1,2-oxazol-5-yl)methyl substituent, adding a heteroaromatic ring that could improve π-π stacking interactions but increase molecular weight and steric hindrance .
- N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide (Z995908944): Substituted with a 2-chloro-6-fluorobenzyl group, which introduces electronegative halogens that may strengthen target binding but reduce solubility .
Aryl Ring Modifications
The 4-fluoro-3-methylphenyl group in the title compound contrasts with other aryl substituents:
- 3o (): Contains a 2-fluorophenyl and quinolin-2-yl group, where the quinoline moiety may enhance interactions with aromatic residues in target proteins but increase molecular rigidity .
- Z995908944 (): Features a meta-tolyl group (methyl at the 3-position), which may alter steric interactions compared to the 4-fluoro-3-methylphenyl group in the title compound .
Key Insight : The 4-fluoro-3-methyl substitution pattern in the title compound likely optimizes electronic effects (via fluorine) and steric bulk (via methyl), enhancing target engagement and stability.
Structural and Analytical Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


